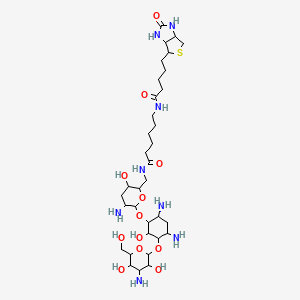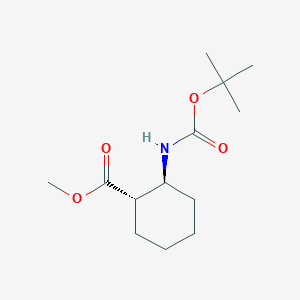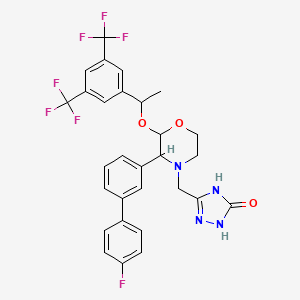![molecular formula C12H21NO6 B12290048 2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-dimethyl-L-glutamic Acid typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. One common method includes reacting L-glutamic acid with methanol in the presence of p-toluenesulfonic acid, followed by the addition of Boc anhydride . This method avoids the use of acyl chloride reagents, making it more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for N-Boc-4-dimethyl-L-glutamic Acid often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-dimethyl-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Boc group can be substituted under acidic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions, often using hydrochloric acid (HCl), facilitate the removal of the Boc group.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Boc-4-dimethyl-L-glutamic Acid, which can be used in further synthetic applications .
Applications De Recherche Scientifique
N-Boc-4-dimethyl-L-glutamic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Serves as a tool in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-Boc-4-dimethyl-L-glutamic Acid involves its interaction with specific molecular targets and pathways. As a glutamate analog, it can mimic the behavior of glutamate in biological systems, influencing neurotransmission and other cellular processes . The compound’s effects are mediated through its binding to glutamate receptors and transporters, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-glutamic acid: Another Boc-protected glutamate derivative with similar applications in organic synthesis.
N-Boc-4,4-dimethyl-L-glutamic acid: A closely related compound with slight structural differences.
Uniqueness
N-Boc-4-dimethyl-L-glutamic Acid stands out due to its specific structural modifications, which confer unique properties and reactivity. These characteristics make it particularly valuable in specialized research applications and synthetic processes.
Propriétés
Formule moléculaire |
C12H21NO6 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17) |
Clé InChI |
PDYJNZPQOCDRFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)
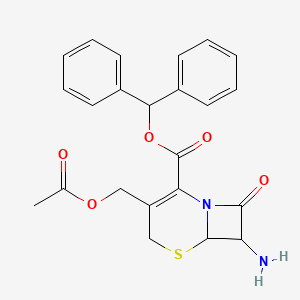
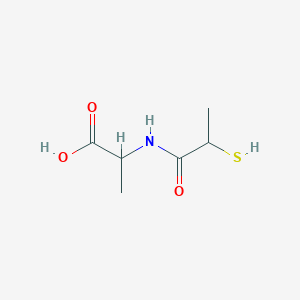
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)





![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)
